(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine dihydrochloride
Description
Properties
IUPAC Name |
3H-imidazo[4,5-c]pyridin-2-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.2ClH/c8-3-7-10-5-1-2-9-4-6(5)11-7;;/h1-2,4H,3,8H2,(H,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDNAYUDWWEBDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1N=C(N2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Scaffold Construction: Imidazo[4,5-c]pyridine Synthesis
The synthesis of the imidazo[4,5-c]pyridine core is a crucial step that precedes the formation of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine. Various methods have been reported for constructing this bicyclic heterocycle, including:
Tandem Nucleophilic Aromatic Substitution (S_NAr), Reduction, and Heterocyclization in Green Solvent Systems
A highly efficient, one-pot tandem procedure has been developed using 2-chloro-3-nitropyridine as the starting material. This method involves three key steps performed sequentially in a water-isopropanol (H₂O-IPA) solvent mixture, which is environmentally benign and promotes reaction efficiency:- S_NAr Reaction: 2-chloro-3-nitropyridine reacts with primary amines at 80°C for 2 hours to form N-substituted pyridine-2-amine intermediates.
- Reduction: The nitro group is reduced to an amine using zinc dust and concentrated hydrochloric acid at 80°C, completing in 45 minutes with excellent yields.
- Heterocyclization: The resulting 2,3-diaminopyridine intermediate undergoes cyclization with substituted aldehydes at room temperature over 10 hours to yield the imidazo[4,5-c]pyridine scaffold.
This method avoids toxic metal catalysts, uses green solvents, and achieves high yields with broad substrate scope, making it superior to traditional Pd- or Cu-catalyzed methods. The process also allows for structural diversity through varying amines and aldehydes (Table 1 summarizes yields and substrate scope).
Step Conditions Time Yield (%) Notes S_NAr Reaction 2-chloro-3-nitropyridine, amine, H₂O-IPA, 80°C 2 h High (90%) Efficient substitution of Cl by amine Nitro Reduction Zn dust, conc. HCl, H₂O-IPA, 80°C 45 min Excellent Rapid reduction of nitro to amine Heterocyclization Aldehyde, H₂O-IPA, room temp 10 h High Cyclization forming imidazo[4,5-c]pyridine Pictet–Spengler Reaction for Tetrahydroimidazo[4,5-c]pyridine Core
Another synthetic approach involves the Pictet–Spengler reaction of histamine hydrochloride with paraformaldehyde, forming a tetrahydroimidazo[4,5-c]pyridine intermediate. Subsequent alkylation or acylation steps introduce further substituents. This method is useful for generating derivatives but focuses more on tetrahydro- rather than fully aromatic imidazo[4,5-c]pyridines.Reaction of 2,3-Diamino-4-cyanopyridine with Aldehydes
The reaction of 2,3-diamino-4-cyanopyridine with aldehydes under sodium metabisulfite and DMF conditions at 80–180°C for 6–12 hours yields 3H-imidazo[4,5-b]pyridine derivatives with yields ranging from 66.3 to 81.2%. This method is notable for its moderate to high yields and relatively straightforward procedure.
Following scaffold synthesis, the introduction of the methanamine group at the 2-position is typically achieved via:
Reductive Amination or Direct Aminomethylation
The aldehyde used in the heterocyclization step can be formaldehyde or substituted formaldehyde derivatives, which upon cyclization introduce the methanamine moiety directly into the imidazo[4,5-c]pyridine ring system. This approach facilitates the formation of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine.Salt Formation (Dihydrochloride)
The free amine is converted into the dihydrochloride salt by treatment with hydrochloric acid, enhancing the compound’s stability and solubility for pharmaceutical applications.
Research Findings and Comparative Analysis
| Preparation Method | Advantages | Disadvantages | Yield Range | Key Conditions |
|---|---|---|---|---|
| Tandem S_NAr–Reduction–Heterocyclization in H₂O-IPA | Green solvent, catalyst-free, one-pot, high yield, broad substrate scope | Requires careful control of reaction times and temperatures | 85–95% | 80°C for S_NAr and reduction, RT for cyclization |
| Pictet–Spengler Reaction | Useful for tetrahydro derivatives, versatile for substitutions | Multi-step, may require further oxidation | Moderate to high | Acidic conditions, paraformaldehyde |
| Reaction of 2,3-Diamino-4-cyanopyridine with Aldehydes | Straightforward, good yields | High temperature, longer reaction times | 66–81% | 80–180°C, 6–12 h, DMF solvent |
Notes on Reaction Mechanism and Optimization
The tandem method’s success hinges on the efficient nucleophilic aromatic substitution followed by rapid nitro reduction. The use of zinc and hydrochloric acid in H₂O-IPA dramatically reduces reduction time compared to other reductants like zinc/acetic acid or zinc/ammounium formate.
Heterocyclization proceeds via imine intermediate formation followed by cyclization and aromatization, as confirmed by time-dependent ^1H NMR studies.
Solvent choice critically affects yield and reaction time; polar protic solvents like H₂O-IPA outperform aprotic solvents in the heterocyclization step.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role as a modulator of biological pathways, particularly in enzyme inhibition.
Medicine: Explored for its potential as a therapeutic agent in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or modulator of these targets, thereby affecting various biological pathways. For example, it may inhibit the activity of certain kinases involved in cell signaling, leading to altered cellular responses .
Comparison with Similar Compounds
Structural Isomerism: [4,5-c] vs. [4,5-b] Imidazopyridine Derivatives
The positional isomerism of the nitrogen atoms in the imidazopyridine ring significantly influences physicochemical and biological properties.
Key Differences :
- Pharmacological Activity : Diaryl-substituted [4,5-b] derivatives (e.g., 2,3-diaryl-3H-imidazo[4,5-b]pyridines) exhibit marked cytotoxicity in cancer cell lines, attributed to their planar aromatic systems enhancing DNA intercalation . The [4,5-c] isomer’s biological activity remains less characterized but may differ due to altered electronic distribution.
Substituent Variations: Methanamine vs. Ethanamine Derivatives
The length of the alkylamine side chain impacts solubility, bioavailability, and receptor interactions.
Key Differences :
- Solubility : The ethanamine derivative’s longer chain may improve aqueous solubility compared to methanamine, though this is speculative without direct data.
- Biological Interactions : Extended side chains often enhance binding affinity to hydrophobic pockets in enzymes or receptors. For example, ethanamine derivatives could exhibit prolonged half-lives in vivo .
Discrepancies in Molecular Data
Conflicting molecular weights and CAS numbers highlight the need for rigorous verification:
- and list different molecular weights (221.09 vs. 201.14) for compounds with similar names. This discrepancy may arise from variations in salt forms (e.g., dihydrochloride vs. monohydrochloride) or structural misannotation .
Biological Activity
(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C7H10Cl2N4 |
| Molecular Weight | 221.09 g/mol |
| CAS Number | 914087-69-7 |
| Appearance | Powder |
| Storage Temperature | Room Temperature (RT) |
Research indicates that this compound acts primarily as an inhibitor of c-Met kinase. The c-Met pathway is crucial in various cellular processes, including proliferation, survival, and migration. Inhibition of this pathway can lead to reduced tumor growth and metastasis in cancer models.
Anticancer Activity
In a study focused on the discovery of novel c-Met inhibitors, derivatives of imidazo[4,5-c]pyridine were synthesized and evaluated for their biological activity. One notable derivative demonstrated significant inhibition of tumor growth in an NIH-3T3/TPR-Met xenograft model without adverse effects on body weight. The compound showed excellent activities in both enzymatic and cellular assays, suggesting strong potential for therapeutic applications in oncology .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. In vitro studies have shown that certain derivatives exhibit bacteriostatic effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate varying levels of effectiveness, with some compounds showing MIC values as low as 50 µM against E. coli .
Case Studies
- c-Met Inhibition Study : A series of imidazo[4,5-c]pyridine derivatives were tested for their ability to inhibit c-Met kinase activity. The most potent compound showed an IC50 value significantly lower than that of existing c-Met inhibitors, indicating its potential as a lead compound for further development .
- Antimicrobial Efficacy : In a study evaluating the antibacterial activity of various imidazo[4,5-c]pyridine derivatives, one compound demonstrated high activity against Bacillus subtilis with an MIC of 0.78 µg/mL. This suggests that modifications to the imidazo[4,5-c]pyridine scaffold can enhance biological activity against specific bacterial strains .
Research Findings
Recent research highlights the following findings regarding the biological activity of this compound:
- Kinase Inhibition : The compound effectively inhibits c-Met kinase with a favorable pharmacokinetic profile.
- Antibacterial Properties : Demonstrated significant antibacterial activity against multiple strains with MIC values indicating potential therapeutic applications.
- Safety Profile : Preliminary toxicity assessments suggest a manageable safety profile at therapeutic doses.
Q & A
Basic Research Questions
Q. How can synthesis conditions for (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine dihydrochloride be optimized to improve yield and purity?
- Methodology :
- Reaction Parameters : Optimize temperature (e.g., 80–100°C), solvent selection (polar aprotic solvents like DMF), and stoichiometric ratios of precursors (e.g., imidazo-pyridine derivatives and methylamine analogs).
- Purification : Use recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient).
- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) and quantify yield using gravimetric analysis.
Q. What characterization techniques are critical for confirming the structural identity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., imidazole ring protons at δ 7.8–8.2 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ peak at m/z corresponding to C₇H₁₀Cl₂N₄).
- Elemental Analysis : Validate Cl⁻ content via titration or ion chromatography.
- Reference : Structural validation protocols for related imidazole hydrochlorides are outlined in and .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation.
- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels.
- Reference : Safety guidelines for structurally similar imidazole hydrochlorides are provided in .
Advanced Research Questions
Q. How can contradictions in spectroscopic data between synthetic batches be resolved?
- Methodology :
- Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray crystallography to resolve ambiguities (e.g., distinguishing tautomeric forms).
- Batch Analysis : Use statistical tools (e.g., PCA) to identify outliers in HPLC retention times or impurity profiles.
- Reference : Approaches for resolving spectral inconsistencies in heterocyclic compounds are discussed in and .
Q. What computational methods (e.g., DFT) can predict the electronic properties and reactivity of this compound?
- Methodology :
- Density Functional Theory (DFT) : Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets to calculate HOMO-LUMO gaps, electrostatic potential maps, and nucleophilic/electrophilic sites.
- Reactivity Prediction : Simulate reaction pathways with transition-state modeling to identify favorable sites for functionalization.
- Reference : DFT studies on imidazo-pyridine derivatives, as in , provide a framework for modeling .
Q. How can in vivo pharmacological studies be designed to evaluate this compound’s potential antimicrobial activity?
- Methodology :
- Cytotoxicity Assays : Use mammalian cell lines (e.g., HEK293) to establish IC₅₀ values.
- Pharmacokinetics (PK) : Conduct ADME profiling in rodent models (e.g., plasma half-life via LC-MS/MS).
- Microbial Testing : Perform MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Reference : Biological activity assessment strategies for imidazole derivatives are highlighted in .
Q. What methodologies are appropriate for assessing the environmental fate of this compound?
- Methodology :
- Degradation Studies : Monitor hydrolysis/photolysis rates under simulated environmental conditions (pH 5–9, UV light).
- Ecotoxicology : Use Daphnia magna or algae growth inhibition tests to estimate EC₅₀ values.
- Reference : Environmental impact frameworks for chemicals, as described in , guide experimental design .
Key Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
